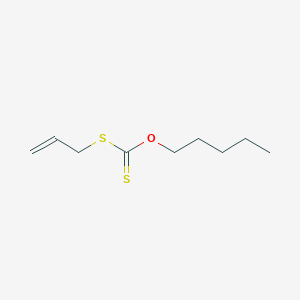

S-Allyl O-pentyl dithiocarbonate

Description

Contextualization of Dithiocarbonate Compounds in Organic and Materials Science

Dithiocarbonates, also known as xanthates, are characterized by the functional group ROC(=S)S-R'. They are a subset of a larger family of thiocarbonylthio compounds which are pivotal in various chemical transformations. rsc.orgacs.org In organic synthesis, their reactivity has been harnessed for a range of reactions.

In materials science, dithiocarbonates have proven to be highly valuable. They have been investigated for their utility as capping agents in the synthesis of nanoparticles and as precursors for creating metal sulfide (B99878) nanoparticles. researchgate.net Their strong affinity for metal surfaces also makes them relevant in colloid and surface science. researchgate.net Furthermore, dithiocarbonate derivatives are integral to the process of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled architectures and well-defined molecular weights. rsc.orgacs.org The choice of the O-alkyl group (like pentyl) and the S-alkyl group (like allyl) in the dithiocarbonate structure significantly influences its reactivity and effectiveness in these applications. acs.org

Historical Trajectories and Evolution of Research on Thiocarbonylthio Compounds

The chemistry of thiocarbonylthio compounds, including dithiocarbonates, has a rich history. Initially explored in the early 20th century, their application in industrial processes such as mineral flotation marked their early significance. 911metallurgist.com The first xanthate was synthesized in 1822, though its widespread use as a flotation agent began nearly a century later. 911metallurgist.com

A major evolution in the research on these compounds came with the advent of controlled radical polymerization techniques. The discovery that thiocarbonylthio compounds could act as effective chain transfer agents in RAFT polymerization revolutionized polymer synthesis. rsc.org This process, also known as Macromolecular Design by Interchange of Xanthates (MADIX) when specifically using xanthates, allows for the precise construction of complex polymer architectures. rsc.orgrsc.org Early research focused on understanding the mechanism of this degenerative chain transfer process and identifying the key structural features of the thiocarbonylthio compounds that govern the polymerization. rsc.org Over the years, research has expanded to include a wide array of monomers and the synthesis of novel thiocarbonylthio compounds to fine-tune the polymerization process for specific applications. rsc.org

Current Relevance and Potential of S-Allyl O-pentyl dithiocarbonate in Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous compounds. The "O-pentyl" group suggests its utility in systems requiring a degree of hydrophobicity. The "S-allyl" group is particularly interesting as the allyl functionality provides a reactive handle for post-polymerization modifications, a highly sought-after feature in modern materials science. This allows for the introduction of other functional groups or for cross-linking reactions.

Given the established role of xanthates in RAFT polymerization, this compound is a potential chain transfer agent for controlling the polymerization of various monomers. The effectiveness of a RAFT agent is determined by the nature of the 'R' and 'Z' groups; in this case, the pentyl group (part of Z) and the allyl group (R). The general trend for RAFT agent effectiveness is dithiobenzoates > trithiocarbonates ≈ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. acs.org However, the specific properties of the O-pentyl and S-allyl groups would modulate its activity.

Furthermore, compounds with similar structures, such as S-allyl-O,O'-dibutyl phosphorodithioate (B1214789), have been synthesized and investigated as selective collectors in mineral flotation, suggesting a potential application area for this compound. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2956-12-9 | chemicalbook.comchemwhat.com |

| Molecular Formula | C9H16OS2 | chemicalbook.comchemwhat.com |

| Molecular Weight | 204.35 g/mol | chemicalbook.com |

| EINECS Number | 220-977-9 | chemicalbook.comchemwhat.com |

Scope and Objectives of Advanced Investigations on this compound

Future research on this compound would likely focus on several key areas. A primary objective would be its synthesis and thorough characterization using modern analytical techniques such as NMR and mass spectrometry to provide a foundational dataset for further studies.

Subsequent investigations would logically explore its efficacy as a RAFT agent in the polymerization of a range of monomers. This would involve detailed kinetic studies to determine its chain transfer constants and to understand how the O-pentyl and S-allyl groups influence the polymerization control, molecular weight distribution, and polymer end-group fidelity.

A significant area of investigation would be the exploitation of the S-allyl group for post-polymerization modification. Research would aim to demonstrate the versatility of this "clickable" functionality for creating functional polymers with tailored properties for applications in fields such as biomedicine or advanced materials.

Finally, exploring its potential in other areas where dithiocarbonates are active, such as in the synthesis of metal sulfide nanoparticles or as a ligand in coordination chemistry, would broaden the scope of its scientific and technological relevance.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2956-12-9 |

|---|---|

Molecular Formula |

C9H16OS2 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

O-pentyl prop-2-enylsulfanylmethanethioate |

InChI |

InChI=1S/C9H16OS2/c1-3-5-6-7-10-9(11)12-8-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

WTPBLTFCXYTHNZ-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)SCC=C |

Canonical SMILES |

CCCCCOC(=S)SCC=C |

Other CAS No. |

2956-12-9 |

physical_description |

Liquid |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S Allyl O Pentyl Dithiocarbonate

Established Synthetic Pathways for S-Allyl O-pentyl Dithiocarbonate from Precursors

The synthesis of this compound typically involves a multicomponent reaction, a common strategy for forming dithiocarbamates and related compounds. organic-chemistry.org A general and highly efficient method for dithiocarbamate (B8719985) synthesis is the one-pot reaction of an amine, carbon disulfide, and an alkyl halide, which proceeds without a catalyst under solvent-free conditions. organic-chemistry.org

In the case of this compound, the synthesis would logically proceed from pentyl alcohol, carbon disulfide, and an allyl halide (e.g., allyl chloride or allyl bromide). The initial step involves the reaction of pentyl alcohol with a strong base to form the corresponding pentoxide, which then reacts with carbon disulfide to yield O-pentyl dithiocarbonate salt. Subsequent alkylation with an allyl halide would furnish the final product.

A closely analogous one-pot synthesis is that of S-allyl-O,O'-dibutyl phosphorodithioate (B1214789) (ADTP), which is synthesized from DTP and chloropropene in water. mdpi.com This suggests that an aqueous medium could be a viable option for the synthesis of this compound.

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters to consider include the choice of base, solvent, temperature, and reaction time. Drawing parallels from the synthesis of analogous compounds like ADTP, where a yield of approximately 95.2% was achieved, specific conditions can be proposed. mdpi.com

| Parameter | Condition 1 | Condition 2 | Rationale |

| Base | Sodium Hydroxide | Potassium Hydroxide | Choice of alkali metal can influence solubility and reactivity. |

| Solvent | Water | Phase Transfer Catalyst (e.g., TBAB) in a biphasic system | An aqueous medium offers a green solvent approach, while a phase transfer catalyst can enhance reaction rates between immiscible reactants. |

| Temperature | 40-50 °C | Room Temperature | Moderate heating can increase reaction rates, but room temperature synthesis is more energy-efficient. mdpi.com |

| Reaction Time | 2-4 hours | 6-8 hours | Reaction time is optimized to ensure complete conversion of starting materials. mdpi.com |

| Allyl Halide | Allyl chloride | Allyl bromide | Allyl bromide is generally more reactive than allyl chloride, which could lead to shorter reaction times but may also increase the potential for side reactions. |

This table is a hypothetical comparison based on general principles and data from analogous syntheses.

The application of green chemistry principles to the synthesis of dithiocarbonates aims to reduce the environmental impact of the process. acs.org Key principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water, as used in the synthesis of ADTP, is an excellent green solvent. mdpi.com Other options include polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DES), which have been shown to promote the efficient synthesis of dithiocarbamates. samipubco.comrsc.org These solvents are often recyclable, further reducing waste. samipubco.com

Atom Economy: The one-pot synthesis of dithiocarbonates is an atom-economical process as it incorporates the majority of the atoms from the reactants into the final product. organic-chemistry.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net

Reduction of Derivatives: One-pot syntheses avoid the need for protection and deprotection steps, which reduces the number of synthetic steps and the amount of waste generated. acs.org

Novel Approaches for Functionalization and Analog Synthesis

The functionalization of this compound can lead to the development of new compounds with tailored properties.

The allyl group in this compound is a versatile handle for introducing diverse chemical moieties. The carbon-carbon double bond of the allyl group can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of analogs.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Thiol-ene "Click" Reaction | Thiol, photoinitiator or radical initiator | Thioether |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted Aryl Group |

| Azide-Alkyne Cycloaddition (after conversion of allyl to azido (B1232118) or alkynyl group) | Organic azide (B81097) or terminal alkyne, Cu(I) catalyst | Triazole |

This table presents potential functionalization reactions based on the reactivity of the allyl group.

Furthermore, the dithiocarbonate moiety itself can be a point of functionalization. For instance, unsymmetrical dithiocarbamate ligands with allyl and propargyl functionality have been used to create multimetallic complexes and functionalized nanoparticles. researchgate.net

While this compound itself is achiral, the synthesis of chiral analogues is a significant area of interest, particularly for applications in asymmetric catalysis and materials science. rijournals.com Stereochemical control can be achieved through several strategies: numberanalytics.com

Use of Chiral Precursors: Starting the synthesis with a chiral pentyl alcohol (e.g., (R)- or (S)-pentan-2-ol) would result in the corresponding chiral this compound analogue.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyoutube.com For example, a chiral auxiliary could be used to control the stereoselective addition to the allyl group.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively transform the allyl group. researchgate.net For instance, a chiral epoxidation catalyst could be used to produce a single enantiomer of the corresponding epoxide.

The synthesis of chiral dithiocarbamate complexes has been reported, demonstrating that the dithiocarbamate ligand can be incorporated into a chiral environment. rsc.org Although this example involves dithiocarbamates derived from amino acids, the principles of creating and controlling stereocenters are broadly applicable.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of S Allyl O Pentyl Dithiocarbonate

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of S-Allyl O-pentyl dithiocarbonate is characterized by its participation in both radical and polar reactions, primarily centered around the thiocarbonylthio group and the allylic functionality.

Dithiocarbonates, particularly those with an allyl group, are known to be active in radical reactions. researchgate.net The S-allyl group can readily undergo radical addition-fragmentation, a key process in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.eduresearchgate.net In this context, a radical initiator can lead to the formation of a thiocarbonylthio radical, which can then add to a monomer. The resulting radical intermediate can then fragment, releasing a new radical and regenerating the thiocarbonylthio group. acs.orgresearchgate.net

The general mechanism for the radical-mediated transformation of this compound can be conceptualized as follows:

Initiation: A radical initiator (e.g., AIBN) generates a primary radical.

Addition: This radical can add to the C=S bond of the dithiocarbonate.

Fragmentation: The resulting intermediate can fragment, cleaving the S-allyl bond to release a stable allyl radical and form a new thiocarbonyl compound.

This addition-fragmentation equilibrium is a cornerstone of RAFT polymerization, where dithiocarbonates are employed as chain transfer agents to control polymer molecular weight and distribution. cmu.edusigmaaldrich.com The effectiveness of dithiocarbonates in RAFT is influenced by the nature of the O-alkyl group, which in this case is the pentyl group. acs.org

The allyl group itself can also be a site for radical addition, participating in thiol-ene reactions where a thiol adds across the double bond. wikipedia.org This reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator, and results in the anti-Markovnikov addition of the thiol. wikipedia.org

The thiocarbonylthio group (–C(S)S–) in this compound is ambiphilic, meaning it can react as both a nucleophile and an electrophile.

Nucleophilic Character: The sulfur atoms of the dithiocarbonate moiety possess lone pairs of electrons, rendering them nucleophilic. They can react with various electrophiles. For instance, dithiocarbamates, which are structurally related to dithiocarbonates, are known to react with alkyl halides in nucleophilic substitution reactions. organic-chemistry.org Similarly, the sulfur atoms in this compound can attack electrophilic centers. The reactivity can be enhanced by deprotonation of a precursor dithiocarbamic acid. nih.govresearchgate.net

Electrophilic Character: The thiocarbonyl carbon is electron-deficient due to the electron-withdrawing effect of the two sulfur atoms and the oxygen atom. This makes it susceptible to attack by nucleophiles. Amines, for example, can react with the thiocarbonyl group, leading to the formation of thioureas or related compounds. kiku.dk The general mechanism involves the nucleophilic addition of the amine to the C=S bond, followed by the elimination of the thiol leaving group (in this case, allyl mercaptan). acs.orgyoutube.com

The reactivity towards nucleophiles can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles will readily attack the electrophilic carbon center. youtube.comyoutube.comyoutube.com

Investigation of Thermal and Photochemical Degradation Pathways

The stability of this compound is subject to thermal and photochemical influences, which can induce decomposition through various pathways. youtube.comyoutube.com

The thermal stability of dithiocarbonates is generally limited, and they can decompose upon heating. The Chugaev elimination is a classic example of the thermal decomposition of xanthates, which proceeds through a cyclic transition state to yield an alkene, carbonyl sulfide (B99878), and a thiol. However, this specific pathway is relevant for xanthate esters with a β-hydrogen on the alcohol moiety, which is not the primary decomposition route for the S-allyl group in this compound.

The following table provides a conceptual overview of factors influencing decomposition kinetics, based on general knowledge of related compounds.

| Parameter | Influence on Decomposition Rate of Dithiocarbonates |

| Temperature | Higher temperatures generally increase the rate of thermal decomposition. |

| pH | Acidic conditions can catalyze the hydrolysis and decomposition of the dithiocarbonate moiety. researchgate.net |

| Light | UV irradiation can initiate photochemical degradation pathways. rsc.orgacs.org |

| Solvent | Polar solvents may facilitate ionic decomposition pathways. |

This table is illustrative and based on general principles for related compounds.

The degradation of this compound can be expected to yield a variety of products depending on the conditions.

Thermal Decomposition: Under thermal stress, homolytic cleavage of the C–S bonds is a likely pathway. This would generate allyl radicals and pentoxythiocarbonyl radicals. These reactive intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with the solvent or other species present. Potential decomposition products could include:

Allyl mercaptan

Diallyl sulfide

Carbonyl sulfide (COS)

Pentanol

Photochemical Decomposition: Photolysis, particularly with UV light, can also induce homolytic cleavage of the C–S bonds. rsc.org The photochemistry of dithiocarbamate (B8719985) complexes has been studied, revealing pathways that involve ligand-to-metal charge transfer, though this is less directly applicable to the free dithiocarbonate. acs.org Irradiation of N-acyldithiocarbamates can lead to Norrish Type-II cleavage products. rsc.org For this compound, photochemical degradation would likely generate radical species similar to those formed during thermal decomposition, leading to a complex mixture of products.

A general summary of expected degradation products is presented in the table below.

| Degradation Condition | Expected Major Products and By-products |

| Thermal Decomposition | Allyl mercaptan, Diallyl sulfide, Carbonyl sulfide, Pentanol, various radical recombination products. |

| Photochemical Decomposition | Similar to thermal decomposition, with the potential for solvent-adducts and other photoproducts. |

| Acidic Hydrolysis | Pentanol, Carbon disulfide, Allyl mercaptan. |

| Basic Hydrolysis | Pentanol, Thiocarbonate salts, Allyl mercaptan. |

This table is illustrative and based on the expected reactivity of the functional groups present in the molecule.

Reactions with Specific Reagents and Functional Groups

The reactivity of this compound with specific chemical entities is dictated by the nucleophilic and electrophilic nature of its constituent parts.

Reactions with nucleophiles such as amines are of particular interest. The reaction of dithiocarbonates with primary or secondary amines can lead to the formation of thioureas, with the displacement of the allylthiolate group. nih.govkiku.dk This reaction proceeds via nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon.

Thiols can also react with the allyl group of this compound via a thiol-ene reaction, as previously mentioned. wikipedia.org This radical-mediated process can be initiated by light or a radical initiator and results in the formation of a thioether. youtube.com

The following table summarizes the expected reactions of this compound with selected reagents, based on the known reactivity of dithiocarbonates and allyl sulfides.

| Reagent/Functional Group | Expected Reaction Type | Product Class |

| Primary/Secondary Amines | Nucleophilic Acyl Substitution | Thioureas |

| Thiols (with initiator) | Radical Thiol-Ene Addition | Thioethers |

| Strong Acids | Hydrolysis | Alcohol, Carbon Disulfide, Thiol |

| Strong Bases | Hydrolysis | Alcohol, Thiocarbonate Salt, Thiol |

| Radical Initiators (e.g., AIBN) | Radical Fragmentation | Allyl radicals, Thiocarbonyl radicals |

| Oxidizing Agents | Oxidation | Sulfoxides, Sulfones, Disulfides |

This table provides a predictive overview of the reactivity based on analogous chemical systems.

Mechanisms of Interaction with Metal Centers (e.g., in Flotation Chemistry)

In the context of flotation, this compound is expected to function as a collector for sulfide minerals, a role well-established for structurally similar xanthate derivatives like potassium amyl xanthate (potassium O-pentyl dithiocarbonate). The interaction with metal centers on the surface of minerals such as chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS) is crucial for rendering the mineral surface hydrophobic, thereby enabling its separation from the gangue.

The primary interaction mechanism involves the coordination of the dithiocarbonate group with metal ions on the mineral surface. Theoretical studies and experimental evidence from related sulfide collectors suggest that the two sulfur atoms of the dithiocarbonate group can act as a bidentate ligand, forming a chelate ring with the metal center. ualberta.ca This interaction is a form of chemisorption.

For instance, in the case of copper sulfide minerals, the dithiocarbonate is likely to react with copper ions on the surface to form a copper-dithiocarbonate complex. mdpi.com This process is analogous to the well-documented interaction of xanthates with chalcopyrite, where the collector adsorbs onto the mineral surface, sometimes leading to the formation of metal-xanthate precipitates. researchgate.netresearchgate.net The presence of the allyl group can further influence the collector's properties, potentially enhancing its selectivity for certain minerals. For example, derivatives of xanthates containing an allyl group have been shown to be effective collectors for chalcopyrite. mdpi.com

The interaction with galena is also anticipated to be strong. Studies on amyl xanthate with galena have shown that the collector can lead to the formation of lead dixanthate on the mineral surface, which is the primary hydrophobic species responsible for flotation. researchgate.netscielo.br The efficiency of this process can be influenced by factors such as the pulp potential and pH.

The table below summarizes the expected interaction products of this compound with various metal sulfide minerals based on the known reactivity of similar collectors.

| Mineral | Chemical Formula | Primary Metal Ion | Expected Interaction Product |

| Chalcopyrite | CuFeS₂ | Cu⁺/Cu²⁺ | Copper (I/II) O-pentyl dithiocarbonate complex |

| Galena | PbS | Pb²⁺ | Lead (II) O-pentyl dithiocarbonate |

| Sphalerite | ZnS | Zn²⁺ | Zinc (II) O-pentyl dithiocarbonate |

It is important to note that the kinetics and thermodynamics of these interactions will be influenced by the specific conditions of the flotation pulp, including pH, temperature, and the presence of other reagents.

Coupling and Cross-Linking Reactions for Polymer Modification

The dual functionality of this compound, possessing both a dithiocarbonate group and an allyl group, makes it a valuable tool for polymer modification through coupling and cross-linking reactions. These reactions can be broadly categorized based on which functional group participates.

Reactions Involving the Dithiocarbonate Group:

The dithiocarbonate moiety can be utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgdntb.gov.ua RAFT is a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net In this process, the dithiocarbonate acts as a chain transfer agent (CTA). The general mechanism involves the addition of a propagating radical to the C=S bond of the dithiocarbonate, followed by fragmentation to release a new radical that can initiate further polymerization. This process allows for the creation of block copolymers and other complex polymer architectures. wikipedia.org Xanthates (O-alkyldithiocarbonates) are a known class of RAFT agents. wikipedia.org

Reactions Involving the Allyl Group:

The terminal allyl group provides a site for various coupling and cross-linking reactions, most notably the thiol-ene reaction. The thiol-ene reaction is a highly efficient and often photo-initiated "click" reaction between a thiol and an alkene (the allyl group). wikipedia.orgyoutube.com This reaction proceeds via a radical-mediated step-growth mechanism and can be used to graft polymers onto surfaces or to cross-link polymer chains. rsc.orgrsc.orgresearchgate.net

For instance, if this compound is incorporated into a polymer chain (either as a comonomer or as an end-group via RAFT polymerization), the pendant allyl groups can be subsequently reacted with multifunctional thiols to form a cross-linked network. This approach is used to create hydrogels and other cross-linked materials. youtube.com The formation of these cross-links can significantly alter the mechanical and physical properties of the polymer. youtube.com

The table below outlines the potential coupling and cross-linking reactions for this compound in polymer modification.

| Reaction Type | Participating Functional Group | Description | Application in Polymer Modification |

| RAFT Polymerization | Dithiocarbonate | A living radical polymerization technique where the dithiocarbonate acts as a chain transfer agent. | Synthesis of well-defined polymers and block copolymers. |

| Thiol-Ene Reaction | Allyl Group | A "click" reaction between the allyl group and a thiol, often initiated by UV light. | Grafting polymers, surface modification, and formation of cross-linked networks. |

The versatility of this compound in these reactions highlights its potential for the design and synthesis of advanced polymeric materials with tailored properties.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a compound like S-Allyl O-pentyl dithiocarbonate, various multi-dimensional NMR experiments can provide detailed insights into its conformational dynamics and the transient species it may form during chemical reactions.

Dynamic NMR Studies of Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is instrumental in studying molecular motions that occur on the NMR timescale, typically involving processes with activation energies ranging from 5 to 25 kcal/mol. These studies can reveal information about conformational changes and exchange processes within a molecule. nih.govnih.govyoutube.com For this compound, DNMR can be employed to investigate restricted rotation around the C-O and C-S bonds, as well as the conformational flexibility of the pentyl and allyl groups.

By acquiring NMR spectra at various temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals into a single, time-averaged peak. Analysis of these temperature-dependent spectral changes allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation.

For instance, in dithiocarbamates, which are structurally related to dithiocarbonates, dynamic NMR studies have been used to investigate the restricted rotation around the C-N bond, providing insights into the electronic and steric effects governing this process. nih.gov Similar studies on this compound could elucidate the rotational barriers around the O-C(S) and S-C(allyl) bonds, providing a deeper understanding of its conformational preferences.

Elucidation of Reaction Intermediates and Transient Species

Multi-dimensional NMR techniques are invaluable for identifying and characterizing short-lived reaction intermediates and transient species that are crucial for understanding reaction mechanisms. nih.govtandfonline.com Techniques such as 2D EXSY (Exchange Spectroscopy) can be used to identify species that are in chemical exchange with one another, including reactants, intermediates, and products.

In the context of reactions involving this compound, such as its synthesis or subsequent transformations, multi-dimensional NMR can be used to detect and structurally characterize any intermediates that may form. For example, in a reaction where the allyl group is transferred, NMR could potentially identify an intermediate where the dithiocarbonate moiety is coordinated to a catalyst or another reactant. The observation of cross-peaks between the signals of the starting material and the intermediate in a 2D EXSY spectrum would provide direct evidence for the exchange process and help to establish the reaction pathway. youtube.com

Furthermore, advanced NMR techniques can provide detailed structural information about these transient species, including their stereochemistry and conformational properties, which is often not obtainable by other methods.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules and their fragments. This capability is essential for confirming molecular structures and for unraveling complex reaction pathways.

Analysis of Fragmentation Patterns for Structural Confirmation and Mechanistic Support

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. wikipedia.orgchemguide.co.uklibretexts.org By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and to gain insights into the relative strengths of its chemical bonds.

For this compound, HRMS can be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The fragmentation pattern would be expected to show characteristic losses of the allyl group, the pentyl group, and other fragments related to the dithiocarbonate core. libretexts.orgyoutube.com The precise masses of these fragments can help to confirm their elemental compositions and support the proposed structure.

During a chemical reaction, HRMS can be used to identify reactants, products, and any stable intermediates by analyzing the mass spectra of the reaction mixture over time. Changes in the relative intensities of the corresponding molecular ions can provide kinetic information about the reaction. Furthermore, the fragmentation patterns of any observed intermediates can provide crucial structural information, helping to piece together the reaction mechanism.

Isotopic Labeling Coupled with MS for Atom Tracking in Transformations

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), it is possible to follow the path of that atom through the reaction by observing the mass shifts in the mass spectra of the products and intermediates. nih.govnih.gov

When coupled with HRMS, isotopic labeling becomes an even more potent tool for mechanistic elucidation. For example, to study the mechanism of a reaction involving the transfer of the allyl group from this compound, one could synthesize a version of the molecule where the allyl group is labeled with ¹³C. By analyzing the mass spectra of the reaction products, one could determine whether the labeled carbon atoms are incorporated into the final product, thus confirming the transfer of the allyl group.

Similarly, labeling the oxygen or sulfur atoms could provide insights into the reactivity of the dithiocarbonate core. This atom-tracking approach provides unambiguous evidence for bond-forming and bond-breaking events, which is essential for a detailed understanding of the reaction mechanism. wikipedia.orgiaea.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. arxiv.orgyoutube.com These techniques are highly sensitive to the presence of specific functional groups and can provide valuable information about molecular structure and bonding. nih.gov

In the context of this compound, IR and Raman spectroscopy can be used to identify characteristic vibrational bands associated with its various functional groups. For instance, the C=S stretching vibration of the dithiocarbonate group is expected to appear in a specific region of the IR and Raman spectra. researchgate.net The C-O and C-S single bond stretches, as well as the vibrations of the allyl and pentyl groups, will also have characteristic frequencies. nih.govnih.gov

During a chemical reaction, changes in the vibrational spectra can be monitored in real-time to follow the disappearance of reactant functional groups and the appearance of product functional groups. This allows for the in-situ monitoring of reaction progress and the detection of any transient intermediates that may have distinct vibrational signatures.

For example, if this compound is involved in a reaction that modifies the dithiocarbonate group, one would expect to see changes in the position and intensity of the C=S stretching band. researchgate.net Similarly, reactions involving the allyl or pentyl groups would lead to changes in the vibrational bands associated with these moieties. The complementary nature of IR and Raman spectroscopy, where some vibrations may be more active in one technique than the other, can provide a more complete picture of the functional group transformations occurring during the reaction. youtube.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Complexes

While single-crystal X-ray diffraction data for this compound in its pure form is not extensively documented in publicly accessible literature, the technique has been pivotal in elucidating the three-dimensional structures of its derivatives and, more broadly, related dithiocarbamate (B8719985) and dithiocarbazate metal complexes. This analysis provides profound insights into the solid-state conformation, coordination modes, and intermolecular interactions that govern the chemistry of these compounds.

The study of metal complexes is particularly revealing. Dithiocarbonates (xanthates) and the closely related dithiocarbamates are versatile ligands known for their ability to chelate with a wide array of metal ions. nih.gov The coordination typically occurs through the two sulfur atoms, creating stable five- or six-membered rings with the metal center. This chelating behavior dictates the geometry and stability of the resulting complex. nih.govresearchgate.net

In derivatives where the core structure is altered, such as in S-allyl dithiocarbazate Schiff bases, X-ray crystallography has been instrumental. For instance, studies on nickel(II) complexes with ligands derived from S-allyl dithiocarbazate show the ligand coordinating in a bidentate fashion. The coordination involves the azomethine nitrogen and the deprotonated thione sulfur atom. The resulting geometry around the Ni(II) center is typically a distorted square-planar configuration, with the two ligand molecules arranged in a trans configuration.

Detailed structural analysis of these complexes reveals precise bond lengths and angles, which are critical for understanding the nature of the metal-ligand bonds. For example, in a nickel(II) complex with an S-allyl dithiocarbazate derivative, the Ni-S and Ni-N bond lengths are key indicators of the coordination strength. Similarly, the "bite angle" of the chelating ligand (the S-metal-N or S-metal-S angle) provides information on the geometric constraints imposed by the ligand's structure.

The versatility of the dithiocarbamate moiety is further demonstrated in complexes with other metals like palladium(II). In these cases, a square-planar geometry is also common. researchgate.net For metals that prefer higher coordination numbers, such as cobalt(III), dithiocarbamate ligands form octahedral complexes. researchgate.net The choice of the alkyl or aryl substituents on the ligand can influence steric and electronic properties, leading to variations in crystal packing and intermolecular interactions, such as hydrogen bonds or π–π stacking, which can be meticulously mapped using X-ray diffraction. nih.gov

The data derived from these crystallographic studies are fundamental for establishing structure-activity relationships and for the rational design of new compounds with specific properties.

Crystallographic Data for Representative Dithiocarbamate and Dithiocarbazate Complexes

The following table presents selected crystallographic data for metal complexes containing related dithiocarbamate and dithiocarbazate ligands, illustrating typical coordination geometries and bond parameters.

| Compound/Complex | Crystal System | Space Group | Metal Center | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| bis(Allyl-2-(4-benzyloxyphenylmethylene)hydrazine carbodithioato)nickel(II) | Monoclinic | P2₁/c | Ni(II) | Square-planar | Ni-S: 2.16 | S-Ni-N: 88.5 |

| Ni-N: 1.92 | S-Ni-S': 180.0 | |||||

| bis(N,N-Diisopropyldithiocarbamato)palladium(II) | Monoclinic | P2₁/n | Pd(II) | Square-planar | Pd-S1: 2.321(2) | S1-Pd-S2: 76.10(6) |

| Pd-S2: 2.328(2) | S1-Pd-S2': 103.90(6) |

Data is illustrative and sourced from published studies on related complex structures. Bond lengths and angles are averaged or representative values.

Computational and Theoretical Studies on S Allyl O Pentyl Dithiocarbonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Theoretical investigations into the electronic structure and bonding of dithiocarbonates are crucial for understanding their reactivity and potential applications. However, specific studies on S-Allyl O-pentyl dithiocarbonate are not available.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds similar to this compound, such as other xanthates and dithiocarbamates, DFT calculations have been instrumental. These studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. For instance, in related flotation collectors, the HOMO is often localized on the sulfur atoms, indicating these are the primary sites for electrophilic attack and interaction with metal surfaces. While no specific data exists for this compound, it is reasonable to hypothesize a similar electronic distribution.

Ab Initio Methods for Understanding Electronic Properties and Stability

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for understanding electronic properties and molecular stability. Such methods could elucidate the conformational stability of the pentyl and allyl groups and the electronic nature of the dithiocarbonate core in this compound. However, no specific ab initio studies for this compound have been published.

Reaction Mechanism Simulation and Energy Barrier Calculations

The simulation of reaction mechanisms provides invaluable insights into the kinetics and thermodynamics of chemical transformations. For dithiocarbonates, this often involves studying their decomposition or their interaction with other molecules.

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry can map the potential energy surface of a reaction, identifying transition states and intermediates. For analogous compounds, this has been used to study thermal decomposition pathways, which are critical for applications in polymer chemistry (e.g., RAFT polymerization). A hypothetical study on this compound could, for example, investigate the C-S bond cleavage, a key step in many of its potential reactions.

Prediction of Reaction Kinetics and Thermodynamics

By calculating the energy barriers (activation energies) and reaction energies, the kinetics and thermodynamics of a reaction can be predicted. This information is vital for optimizing reaction conditions. For this compound, such predictions would be highly valuable for any synthetic or degradative process it might be involved in, but this data is currently unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. An MD simulation of this compound could reveal the flexibility of the pentyl chain and the orientational preferences of the allyl group, which could be important for its interaction with surfaces or other molecules. Unfortunately, no such simulation data has been published.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity in Dithiocarbonate Analogues

These studies often involve the generation of a dataset of molecules with known activities and the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

Predictive Models Based on Molecular Descriptors

Research on the toxicity of a series of sodium dithiocarbamates against Escherichia coli has demonstrated the utility of QSAR in predicting biological activity. nih.gov In this study, regression analysis revealed an exponential correlation between the degree of toxicity and several key molecular descriptors. nih.gov The models established that, in general, the toxicity of these compounds decreases as the molecular weight and the number of benzene (B151609) rings in the molecule increase. nih.gov

The following table summarizes the toxicity data for a selection of sodium dithiocarbamates, illustrating the relationship between their structure and their median effective concentration (EC50).

| Compound Name | Molecular Weight ( g/mol ) | Number of Benzene Rings | EC50 (µg/mL) |

| N-butyl-N-methyldithiocarbamate | 163.31 | 0 | 14.9 |

| N-benzyl-N-methyldithiocarbamate | 197.32 | 1 | 23.5 |

| N,N-dibenzyldithiocarbamate | 273.44 | 2 | 1269.9 |

| This table is generated based on data from a study on the in vitro toxicity of several dithiocarbamates. nih.gov |

The data clearly indicates that N,N-dibenzyl-DTC, with the highest molecular weight and two benzene rings, is significantly less toxic than N-butyl-N-methyl-DTC and N-benzyl-N-methyl-DTC, which have lower molecular weights and fewer or no benzene rings. nih.gov

Influence of Substituents on Activity

The nature and position of substituents on the core structure of dithiocarbamate (B8719985) analogues have a profound impact on their activity. For instance, in a study of dithiocarbamic flavanones, the introduction of halogen substituents was found to significantly enhance their antioxidant properties. nih.gov The radical scavenging activities were observed to decrease in the order: F > Cl > Br > I > H. mdpi.com This suggests that the electronegativity and size of the halogen atom play a crucial role in the compound's ability to neutralize free radicals.

Another study on novel dithiocarbamates with anticancer properties revealed that various substitutions on the benzene ring or heteroaromatic rings greatly affect the activity. researchgate.net The research also highlighted that the presence of an α,β-unsaturated ketone fragment is favorable for the activity, and that the receptor cavity binding with the amine moiety might be a relatively small hydrophobic cavity. researchgate.net These findings underscore the importance of specific structural motifs in determining the biological action of these compounds.

The following table presents a hypothetical QSAR model for a series of dithiocarbamate analogues, illustrating how different structural modifications could influence their predictive reactivity.

| Analogue | R1 Group | R2 Group | Predicted Reactivity (Arbitrary Units) |

| 1 | Methyl | Ethyl | 10 |

| 2 | Propyl | Isopropyl | 15 |

| 3 | Allyl | Pentyl | 25 |

| 4 | Benzyl (B1604629) | Methyl | 30 |

| 5 | Dibenzyl | - | 5 |

| This table is a hypothetical representation to illustrate the principles of QSAR and does not represent real experimental data. |

This hypothetical model suggests that the introduction of an allyl group, as in analogue 3 (structurally related to this compound), could lead to a higher predicted reactivity compared to simple alkyl-substituted analogues. The presence of a benzyl group also appears to enhance reactivity, while having two benzyl groups might lead to a decrease, potentially due to steric hindrance.

Applications of S Allyl O Pentyl Dithiocarbonate in Controlled Polymerization and Chemical Synthesis

Function as a Chain Transfer Agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

S-Allyl O-pentyl dithiocarbonate is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures. The effectiveness of a RAFT agent is determined by its "Z" and "R" groups on the generic Z-C(=S)S-R structure. For this compound, the O-pentyl group serves as the stabilizing "Z" group, and the allyl group is the reinitiating "R" group. Dithiocarbonates (or xanthates) are particularly valued for their ability to control the polymerization of a range of monomers.

The mechanism of RAFT polymerization is a dynamic process involving a series of equilibria that impart control over the growing polymer chains. nih.gov Dithiocarbonates, such as this compound, mediate this process through the same fundamental kinetic steps common to all thiocarbonylthio RAFT agents. nih.govthieme-connect.com

The process begins with a conventional radical initiator generating free radicals, which then propagate by adding to monomer units. The key to RAFT control lies in the rapid addition of these growing polymer chains (P•n) to the dithiocarbonate CTA, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the original R group (in the initial "pre-equilibrium" phase) or a polymeric fragment (in the "main equilibrium" phase). This rapid exchange between active (propagating) and dormant (thiocarbonylthio-capped) polymer chains ensures that all chains have a nearly equal opportunity to grow, leading to a narrow molecular weight distribution. nih.govthieme-connect.com

The choice of RAFT agent is critical, as different monomers require agents with different reactivities to establish the desired equilibrium. thieme-connect.com Dithiocarbonates are generally considered less reactive than dithioesters or trithiocarbonates and are particularly effective for controlling the polymerization of "less-activated" monomers (LAMs) like vinyl acetate, though they can also be used for "more-activated" monomers (MAMs) such as acrylates. organic-chemistry.org

Table 1: Key Stages of the RAFT Polymerization Mechanism

| Stage | Description |

| Initiation | A standard radical initiator (e.g., AIBN) decomposes to form initiating radicals (I•), which react with a monomer (M) to produce a propagating radical (P•n). |

| Pre-Equilibrium | The propagating radical (P•n) adds to the RAFT agent (S=C(Z)S-R), forming an intermediate radical. This intermediate fragments, ideally releasing the R• group, which then initiates a new polymer chain. This step ensures most of the initial RAFT agent is consumed early in the polymerization. |

| Main Equilibrium | Propagating polymer chains (P•n) reversibly add to the dormant polymeric thiocarbonylthio compound (P_n-S-C(=S)Z), forming a new intermediate radical. This intermediate fragments to release a different propagating chain (P•m), effectively transferring the thiocarbonylthio end-group between chains and maintaining control. |

| Termination | At any point, two propagating radicals can combine in a termination reaction. In a well-controlled RAFT process, the concentration of propagating radicals is kept low, minimizing this side reaction. |

The "living" nature of RAFT polymerization, where the vast majority of polymer chains retain their active thiocarbonylthio end-group, is a powerful feature for creating advanced polymer architectures. This compound can be used to synthesize these complex structures.

Block Copolymers: The most straightforward application is the synthesis of diblock copolymers. This is achieved by first polymerizing one monomer to create a "living" homopolymer block. Once the first monomer is consumed, a second monomer is introduced to the system, initiating polymerization from the active end of the first block. This sequential monomer addition results in a well-defined block copolymer. organic-chemistry.org This technique has been used to create a variety of block copolymers, demonstrating the versatility of thiocarbonate-based RAFT agents. organic-chemistry.org

Star and Graft Copolymers: More complex architectures are also accessible. Star polymers can be synthesized by using a multi-functional RAFT agent as the core, from which multiple polymer arms can grow simultaneously. Conversely, graft copolymers can be made by incorporating monomers with pendant RAFT-active groups into a polymer backbone, which can then be used to initiate the growth of side chains.

Table 2: Examples of Block Copolymers Synthesized Using Thiocarbonate-Type RAFT Agents

| Block 1 | Block 2 | RAFT Agent Type | Application/Feature | Source |

| Poly(N,N-dimethylacrylamide) | Poly(methyl acrylate) | Dithiocarbamate (B8719985) | Demonstrates end-group fidelity | organic-chemistry.org |

| Poly(N,N-dimethylacrylamide) | Poly(vinyl acetate) | Dithiocarbamate | Bridges polymerization of MAM and LAM monomers | organic-chemistry.org |

| Poly(caprolactone) | Poly(acrylic acid) | Bifunctional ROP/RAFT Agent | Synthesis of amphiphilic block copolymer for use as a dispersant |

The dithiocarbonate group at the polymer chain end is not merely a passive component of the control mechanism; it is a reactive handle for extensive post-polymerization modification. This allows for the introduction of a wide array of functionalities, tailoring the polymer for specific applications.

A common and powerful strategy involves the removal of the thiocarbonylthio group to generate a terminal thiol. This is often achieved through aminolysis or reduction. The resulting polymeric thiol is a versatile intermediate that can undergo a variety of highly efficient "click" chemistry reactions. These include:

Thiol-ene and Thiol-yne Reactions: The thiol group can add across a double or triple bond, respectively, to attach molecules containing these functionalities.

Thiol-Michael Addition: This involves the conjugate addition of the thiol to electron-deficient alkenes, such as maleimides or acrylates.

Thiol-Epoxide and Thiol-Isocyanate Reactions: These reactions allow for the coupling of the polymer to molecules bearing epoxide or isocyanate groups.

These modification strategies are crucial for creating materials such as polymer-drug conjugates, polymer-protein bioconjugates, and surface-active materials. The ability to precisely control both the polymer backbone via RAFT and the end-group functionality via post-polymerization modification makes this a powerful combination for advanced materials design.

Table 3: Common Post-Polymerization Modification Reactions for RAFT Polymers

| Reaction Type | Reagent Class | Resulting Linkage | Utility | Source |

| Aminolysis/Reduction | Primary amines, Hydrazines, NaBH₄ | Thiol (-SH) | Removal of RAFT group, generation of versatile thiol intermediate | |

| Thiol-ene "Click" | Alkenes (e.g., vinyl sulfones) | Thioether | Covalent attachment of functional molecules under mild conditions | |

| Thiol-Michael Addition | Maleimides, Acrylates | Thioether | Bioconjugation, hydrogel formation | |

| S-Arylation | Au(III) Reagents | Thioether | Rapid and chemoselective conjugation |

Role as a Reagent or Precursor in Advanced Organic Synthesis

Beyond its established role in polymerization, the structural motifs within this compound offer potential for its use as a precursor in targeted organic synthesis, particularly for creating sulfur-containing molecules.

Based on available research, the direct use of this compound or related xanthates as chiral auxiliaries or catalysts for stereoselective transformations is not a widely documented field of application. Similarly, its role in common functional group interconversions outside of polymerization is not extensively reported. Its primary value in synthesis appears to be as a building block rather than as a reagent that directs stereochemistry or facilitates general transformations.

The dithiocarbonate functional group is a potential starting point for the synthesis of various organosulfur compounds, including sulfur-containing heterocycles, which are significant scaffolds in pharmaceuticals and materials science. Although direct examples using this compound are not prevalent, established methods using structurally related dithiocarbamates provide a clear blueprint for such transformations.

A key strategy involves the conversion of the dithiocarbamate into a thiolate intermediate under basic conditions. This reactive thiolate can then undergo intramolecular cyclization via nucleophilic substitution onto an appropriately positioned leaving group to form a heterocyclic ring system. This approach has been successfully used to synthesize complex heterocycles like dibenzothiophenes. It is plausible that this compound could be similarly employed, where the dithiocarbonate is transformed to generate a reactive sulfur nucleophile for subsequent cyclization reactions.

Furthermore, the allyl sulfide (B99878) moiety within the molecule can itself be a reactive handle for cyclization. For instance, vinyl sulfides are known to undergo oxidative cyclization to form heterocycles like tetrahydrothiophenes. The allyl group could potentially be isomerized or otherwise transformed to participate in similar ring-closing strategies.

Table 4: Examples of Sulfur Heterocycles Synthesized from Related Sulfur Precursors

| Heterocycle Class | Precursor Type | Key Transformation | Significance | Source |

| Dibenzothiophenes | Dithiocarbamates | Conversion to thiolate followed by intramolecular cyclization | Core structure in materials and pharmaceuticals | |

| Benzothieno[2,3-b]benzothiophenes | Dithiocarbamates | Intramolecular S-arylation | Organic semiconductor materials | |

| Tetrahydrothiophenes | Vinyl Sulfides | Oxidative carbon-hydrogen bond cleavage and cyclization | Common heterocyclic motif | |

| 1,2,4-Thiadiazoles | Isothiocyanates | Iodine-catalyzed oxidative cyclization with amidines | Biologically active heterocycles |

Utilization in Surface Chemistry and Nanomaterials Science

The unique chemical structure of this compound, featuring both a dithiocarbonate group and a reactive allyl group, makes it a molecule of interest for applications in surface chemistry and the synthesis of advanced materials.

1 Surface Functionalization Strategies Using Dithiocarbonate Linkages

Dithiocarbonates (DTCs) have emerged as a versatile class of anchoring groups for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The dithiocarbonate group acts as a bidentate ligand, binding to the metal surface through its two sulfur atoms. acs.org This provides a stable and robust linkage for the attachment of organic molecules to the surface.

While specific studies on this compound for SAM formation are not prominent, the principles established for other dithiocarbamates are applicable. The adsorption of dithiocarbamates onto a gold surface is a chemical process that results in well-ordered molecular layers. acs.org The resulting SAMs can modify the surface properties of the metal, such as its work function and wettability. The ability to form dense and well-ordered monolayers makes dithiocarbonates an attractive alternative to the more commonly used thiol-based linkers for surface functionalization.

The presence of the allyl group in this compound offers a significant advantage for further surface modification. The carbon-carbon double bond of the allyl group can participate in a variety of chemical reactions, such as thiol-ene click chemistry. nih.gov This allows for the covalent attachment of other molecules to the dithiocarbonate-functionalized surface, opening up possibilities for the creation of complex surface architectures with tailored properties. For example, a surface functionalized with this compound could be further modified with biomolecules, polymers, or other functional materials through the allyl group, leading to applications in biosensors, biocompatible coatings, and molecular electronics.

2 Role in the Controlled Synthesis of Hybrid Materials and Nanostructures

The dual functionality of this compound also lends itself to the synthesis of hybrid materials and nanostructures. The dithiocarbonate moiety can act as a ligand to stabilize metal nanoparticles or as a precursor for the formation of metal sulfides, while the allyl group provides a handle for polymerization or integration into a polymer matrix.

Allyl-palladium dithiocarbamate complexes, for instance, have been investigated as single-source precursors for the chemical vapor deposition of palladium sulfide thin films and nanoparticles. researchgate.net The dithiocarbamate ligand serves to coordinate the palladium atoms, and upon thermal decomposition, it can provide the sulfur required for the formation of the sulfide material. This approach allows for the controlled synthesis of nanomaterials with specific compositions and properties.

Furthermore, the allyl group can be utilized to create organic-inorganic hybrid materials. Thiol-ene click reactions, which involve the reaction of a thiol with an alkene (such as an allyl group), are a highly efficient method for crosslinking polymers and creating hybrid networks. nih.gov A molecule like this compound could potentially be incorporated into a polymer chain via its allyl group, with the dithiocarbonate group available to coordinate with metal ions or form nanoparticles within the polymer matrix. This could lead to the development of novel hybrid materials with enhanced mechanical, optical, or electronic properties. For example, the incorporation of metal sulfide nanoparticles into a polymer matrix can significantly improve its refractive index or impart semiconducting properties.

Advanced Analytical Methodologies for the Detection and Quantification of S Allyl O Pentyl Dithiocarbonate in Complex Mixtures

Chromatographic Separation Techniques with Advanced Detection (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of S-Allyl O-pentyl dithiocarbonate. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for this purpose due to their high resolution and sensitivity.

GC-MS is a valuable technique, especially for volatile and thermally stable compounds. For less volatile xanthates or those prone to thermal degradation, derivatization may be necessary prior to analysis. saimm.co.za A common approach for the analysis of xanthates involves their decomposition under acidic conditions to form carbon disulfide (CS₂), which can then be detected with high sensitivity using a GC equipped with an electron capture detector (ECD) or a mass spectrometer. researchgate.net This indirect method provides a quantifiable measure of the total xanthate concentration.

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers a direct and highly selective method for the analysis of this compound. nih.govnih.gov This approach allows for the separation of the target analyte from a complex mixture, followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern. nih.govnih.gov The use of reversed-phase columns, such as C18, with an appropriate mobile phase, often containing a buffer to control pH, enables the effective separation of various xanthates. nih.gov

Here is an interactive data table summarizing typical chromatographic conditions for xanthate analysis:

| Parameter | GC-based Methods | LC-based Methods |

| Technique | Headspace GC-ECD/MS | UPLC-MS/MS |

| Analyte | Carbon Disulfide (from xanthate decomposition) | Direct analysis of xanthates |

| Column | Varies depending on CS₂ analysis | Waters Acquity UPLC BEH C18 (100 mm×2.1 mm, 1.7 μm) nih.gov |

| Mobile Phase | - | Ammonia solution (pH 11)-acetonitrile (9:1, v/v) nih.gov |

| Detection | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) modes nih.gov |

| Linearity Range | 0.7–100 ng/mL (for potassium butyl xanthate) researchgate.net | 0.25-100 μg/L nih.gov |

| Detection Limit | 0.3 ng/mL (for potassium butyl xanthate) researchgate.net | 0.03-0.04 μg/L nih.gov |

The synthesis of this compound, like other xanthates, can result in a mixture of the desired product, unreacted starting materials, and byproducts. libretexts.org Assessing the purity of the final product is essential for its intended application. LC-MS/MS methods are particularly advantageous for this purpose, as they can separate and identify closely related impurities. nih.govnih.gov By developing a method that resolves the target compound from potential impurities, such as other xanthates formed from different alcohols or residual starting materials, a comprehensive purity profile can be established. The standard procedure for xanthate synthesis involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, followed by alkylation. libretexts.org Potential impurities could therefore include the starting alcohol, residual carbon disulfide, and byproducts from side reactions.

Xanthates are utilized in controlled radical polymerization processes, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize polymers with specific architectures. rsc.org In such applications, it is often necessary to quantify the amount of residual xanthate functionality in the final polymer product. This can be challenging due to the complexity of the polymer matrix.

Thermogravimetric analysis (TGA) can be a useful tool to determine the amount of volatile or decomposable components in a polymer, which could be adapted to quantify residual this compound. Furthermore, spectroscopic methods can be employed. For instance, after careful extraction from the polymer matrix, LC-MS/MS can provide a highly sensitive and accurate quantification of the residual xanthate. scispace.com The extraction efficiency is a critical parameter that needs to be optimized for reliable quantification.

Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Studies

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield and purity. Hyphenated analytical techniques that allow for online reaction monitoring are invaluable in this regard.

While direct online monitoring of xanthate concentrations has been performed using UV-Vis spectrophotometry, more advanced techniques provide greater insight. tandfonline.com For instance, coupling a reaction vessel to an LC-MS system would enable the real-time tracking of the concentrations of reactants, intermediates, the final product, and any byproducts. This data provides a detailed kinetic profile of the reaction, which is essential for mechanistic elucidation. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for online reaction monitoring, capable of providing real-time information on the chemical and physical changes within a reaction mixture. nih.gov

Electrochemical Analysis for Redox Behavior and Sensing Applications (if applicable)

Electrochemical methods can provide significant insights into the redox behavior of this compound and can form the basis for the development of electrochemical sensors. The electrochemical properties of xanthates are well-documented, particularly their oxidation at the surface of various materials. scispace.comresearchgate.netpublish.csiro.au

Cyclic voltammetry is a key technique used to study the oxidation of xanthates. scispace.com On inert electrodes like platinum or gold, xanthates can be oxidized to dixanthogens. publish.csiro.au The potential at which this oxidation occurs is dependent on the specific xanthate and the electrode material. publish.csiro.aukyoto-u.ac.jp Electrochemical impedance spectroscopy (EIS) can also be employed to study the adsorption and film formation of xanthates on surfaces. saimm.co.zaresearchgate.net

The electrochemical behavior of this compound could be harnessed to develop sensitive and selective electrochemical sensors for its detection. Such sensors could be based on monitoring the current response corresponding to its oxidation at a specific potential.

Below is an interactive data table summarizing key findings from electrochemical studies of xanthates:

| Technique | Electrode Material | Observed Process | Key Findings |

| Cyclic Voltammetry | Platinum, Gold, Copper, Galena | Oxidation of ethylxanthate | Current efficiency for dixanthogen (B1670794) formation varies with the electrode material. publish.csiro.au |

| Cyclic Voltammetry | Copper, Enargite | Chemisorption and surface precipitation | Chemisorption of xanthate observed on copper but not enargite; surface precipitation of copper xanthate on both. scispace.com |

| Electrochemical Impedance Spectroscopy (EIS) | Pd-Bi-Te | Formation of a surface layer | Lower capacitance values in the presence of potassium ethyl xanthate (KEX) indicate the formation of a continuous surface layer. saimm.co.zaresearchgate.net |

| Potentiometry | Mercury, Pyrite | Electrode potential changes with xanthate concentration | The electrode potential becomes more negative with increasing xanthate concentration and with higher alkyl groups on the xanthate. kyoto-u.ac.jp |

Chemical Degradation and Environmental Transformation Studies Non Biological

Hydrolytic Stability and Kinetics in Aqueous Systems

No specific studies on the hydrolytic stability and kinetics of S-Allyl O-pentyl dithiocarbonate in aqueous systems have been found. However, research on other dithiocarbamates and xanthates indicates that these compounds are generally susceptible to hydrolysis, particularly under acidic conditions. nih.govrsc.org The rate of hydrolysis is significantly influenced by the pH of the aqueous medium, with acid-catalyzed hydrolysis being a primary route of degradation. nih.govrsc.org This process typically involves the decomposition of the dithiocarbamate (B8719985) structure, which can lead to the formation of compounds such as carbon disulfide. nih.govrsc.orgresearchgate.net The stability of dithiocarbamates tends to increase in alkaline conditions. nih.gov

Photolytic and Oxidative Degradation Mechanisms in Abiotic Environments

Specific research detailing the photolytic and oxidative degradation mechanisms of this compound in abiotic environments could not be located. For the broader class of dithiocarbamates, photolysis and oxidation are recognized as important degradation pathways. nih.gov The presence of light can initiate the breakdown of these compounds. Similarly, oxidative processes can lead to their transformation in the environment. For related compounds, studies have shown that oxidation can play a significant role in their degradation.

Thermal Decomposition Pathways in Different Material Matrices

There is no available information specifically concerning the thermal decomposition pathways of this compound. However, computational studies on the thermal decomposition of other organic dithiocarbonates suggest that they can break down to form alkenes. worldscientific.com Research on metal xanthates, which share some structural similarities, has shown that their thermal decomposition can lead to the formation of metal sulfides. researchgate.netresearchgate.net These studies provide a general indication of the types of reactions that might be expected for dithiocarbonates upon heating, but the specific products and pathways for this compound remain uninvestigated.

Emerging Research Directions and Future Perspectives for S Allyl O Pentyl Dithiocarbonate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of specialized chemical compounds are rapidly evolving, with flow chemistry and automated platforms leading the charge toward more efficient, safer, and reproducible processes. For S-Allyl O-pentyl dithiocarbonate, these technologies offer significant opportunities for both its synthesis and its use as a control agent in polymerization.

Flow Chemistry for Dithiocarbonate Synthesis: Traditional batch synthesis of dithiocarbonates often involves the handling of hazardous reagents like carbon disulfide. Continuous flow chemistry offers a safer and more efficient alternative. uc.ptyoutube.com Research into the synthesis of dithiocarbamate (B8719985) derivatives using a triflic acid (TfOH)-catalyzed three-component reaction in a continuous flow system has shown excellent yields and scalability. thieme-connect.comacs.org This approach minimizes operator exposure to toxic chemicals and allows for precise control over reaction parameters, which could be adapted for the production of this compound. The ability to generate reagents like diazomethane (B1218177) on-demand within a flow system further highlights the safety benefits of this technology. youtube.com

Automated Platforms for Polymer Synthesis: this compound is a type of xanthate, a class of compounds well-known for their role as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. wikipedia.org RAFT polymerization is a powerful technique for creating polymers with controlled molecular weights and complex architectures. numberanalytics.com Recently, fully automated platforms have been developed specifically for conducting RAFT polymerizations. rsc.orgrsc.org These systems combine liquid handling robotics for reagent dispensing with automated monitoring and control, enabling high-throughput screening of reaction conditions and the rapid generation of polymer libraries. rsc.orgdocumentsdelivered.comchemspeed.com

The integration of this compound into such automated platforms could accelerate the discovery of new polymers. By systematically varying monomers, solvents, and reaction conditions, researchers could rapidly explore the potential of this specific CTA to synthesize materials with tailored properties. Machine learning algorithms are now being coupled with these automated systems to guide experiments toward desired outcomes, creating "self-driving labs" for materials discovery. rsc.orgdocumentsdelivered.com

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automation | Potential Advantage for this compound |

| Synthesis | Manual handling of CS₂, potential for thermal runaway. | On-demand reagent generation, superior heat/mass transfer. uc.ptyoutube.com | Increased safety, reproducibility, and scalability of production. |

| Polymerization | Labor-intensive, one-at-a-time experiments. | High-throughput library synthesis, real-time monitoring. rsc.orgyoutube.com | Rapid optimization of RAFT polymerization conditions and discovery of novel polymers. |

| Optimization | Slow, iterative process based on limited data points. | Machine-learning guided optimization, multi-objective analysis. documentsdelivered.comadvancedsciencenews.com | Accelerated development of polymers with specific functionalities. |

Development of Smart Materials Incorporating Dithiocarbonate Functionality

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, are at the forefront of materials science. nih.govrsc.org The dithiocarbonate group, central to this compound, offers a versatile chemical handle for creating such advanced materials. Polymers and surfaces functionalized with this group can be designed to respond to changes in pH, redox potential, or light.

Stimuli-Responsive Polymers: The RAFT process, controlled by agents like this compound, is ideal for creating block copolymers. These polymers can be designed with segments that respond to different stimuli. For instance, a block that is sensitive to pH changes can be combined with a stable block to create micelles that release a payload in an acidic environment, a strategy widely explored for drug delivery. nih.gov

Recent research has demonstrated the synthesis of block copolymers with thiocarbamate bonds that can be triggered by reactive oxygen species (ROS) to release therapeutic agents like hydrogen sulfide (B99878) (H₂S). researchgate.netrsc.org Given the structural similarity, this compound could be used to synthesize polymers that respond to the oxidative stress found in diseased tissues.

Functionalized Surfaces and Nanomaterials: The dithiocarbonate group has a strong affinity for metal surfaces, making it an excellent linker for creating self-assembled monolayers. This opens the door to modifying the surfaces of materials like gold nanoparticles or quantum dots. nih.gov For example, quantum dots functionalized with dopamine (B1211576) dithiocarbamate have been used as affinity probes in mass spectrometry. nih.gov Similarly, this compound could be used to anchor specific molecules to nanomaterials, creating sensors or targeted delivery vehicles. Furthermore, dithiocarbamates have been used to functionalize biopolymers like lignin (B12514952) for applications such as the removal of heavy metal ions from water. rsc.org

Advanced Mechanistic Studies of RAFT Polymerization and Related Processes

While RAFT polymerization is a widely used technique, a deeper understanding of its kinetics and mechanisms is crucial for optimizing its performance and expanding its scope. This compound, as a xanthate-type RAFT agent, is part of a class of compounds that exhibit complex but highly useful behavior in these reactions.

The effectiveness of a RAFT agent is determined by the Z and R groups attached to the thiocarbonylthio core. nih.gov For this compound, the O-pentyl group is the Z group, and the allyl group is the R group. The interplay between these groups, the monomer being polymerized, and the initiator dictates the reaction kinetics. nih.govrsc.org

Advanced analytical techniques are being employed to probe these mechanisms in real-time. For example, inline Nuclear Magnetic Resonance (NMR) spectroscopy coupled with flow reactors allows for detailed kinetic screening of RAFT polymerizations. rsc.orgrsc.org Such studies have revealed the importance of both reversible termination and degenerative chain transfer in photoiniferter RAFT processes involving xanthates. rsc.org Applying these advanced methods to polymerizations mediated by this compound could provide a precise kinetic profile, revealing its efficiency with different monomer families (e.g., acrylates, methacrylates, vinyl esters).